molecular formula C16H24N2O17P2 B1262899 dTDP-D-galacturonic acid

dTDP-D-galacturonic acid

Cat. No. B1262899
M. Wt: 578.3 g/mol
InChI Key: WNUWWHMCMPDGLG-PCKFEYPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-D-galacturonic acid is a dTDP-sugar where the sugar component is D-galacturonic acid. It is a member of galacturonic acids and a dTDP-sugar. It derives from a D-galactopyranuronic acid. It is a conjugate acid of a dTDP-D-galacturonate(3-).

Scientific Research Applications

Structural Insights and Biosynthetic Pathways

Structural Analysis and Biosynthesis of dTDP-Linked Sugars dTDP-D-galacturonic acid is implicated in the structural analysis and biosynthesis of unique dTDP-linked sugars found in certain bacteria. The enzyme QdtB, a PLP-dependent aminotransferase from Thermoanaerobacterium thermosaccharolyticum E207-71, plays a crucial role in the biosynthesis of dTDP-Quip3NAc, a sugar present in the O-antigens of some Gram-negative bacteria and in the S-layers of Gram-positive bacteria. The structural analysis of QdtB provides insights into the binding of dTDP-sugars into the active site, revealing that QdtB can also process dTDP-3-acetamido-3,6-dideoxy-alpha-d-galactose (Thoden et al., 2009).

Functional Studies of Biosynthetic Enzymes The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose involves several enzymes, including transferase, dehydratase, isomerase, transaminase, and transacetylase. Notably, the biosynthesis pathway of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose in Aneurinibacillus thermoaerophilus shares similarities with this process. The study of these enzymes provides a comprehensive understanding of the synthesis of nucleotide-activated 3-acetamido-3,6-dideoxy-alpha-D-galactose, a precursor in the assembly of structural polysaccharides in various organisms (Pföstl et al., 2008).

Enzymatic Functions in Sugar Modification QdtC, a CoA-dependent N-acetyltransferase, is pivotal in the biosynthesis of Quip3NAc by catalyzing the acetylation of the sugar amino group. Understanding the catalytic mechanism of QdtC enhances our knowledge of the enzymatic modification of sugars involved in bacterial cell structures (Thoden et al., 2009).

Agricultural and Pathogen Interaction Studies

Plant Pathogen Interactions Research on Botrytis cinerea, a plant pathogen, reveals that D-galacturonic acid, a component of plant cell walls, serves as a crucial nutritional factor for the pathogen. The study of mutants deficient in D-galacturonic acid catabolism provides insights into the pathogen's virulence and its interaction with plant hosts, emphasizing the significance of this sugar in plant-pathogen interactions (Zhang & van Kan, 2013).

Biochemical Characterization of Enzymes The enzymatic production of galacturonic acid from pectin involves various enzymes, including exo- and endo-polygalacturonases. Characterizing these enzymes, such as the hyperthermostable exo-polygalacturonase TtGH28 from Thermotoga thermophilus, provides valuable insights into their biochemical properties and potential applications in utilizing pectin-rich biomass (Wagschal et al., 2016).

properties

Product Name

dTDP-D-galacturonic acid

Molecular Formula

C16H24N2O17P2

Molecular Weight

578.3 g/mol

IUPAC Name

(2S,3R,4S,5R)-3,4,5-trihydroxy-6-[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H24N2O17P2/c1-5-3-18(16(26)17-13(5)23)8-2-6(19)7(32-8)4-31-36(27,28)35-37(29,30)34-15-11(22)9(20)10(21)12(33-15)14(24)25/h3,6-12,15,19-22H,2,4H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,17,23,26)/t6-,7+,8+,9-,10+,11+,12-,15?/m0/s1

InChI Key

WNUWWHMCMPDGLG-PCKFEYPISA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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